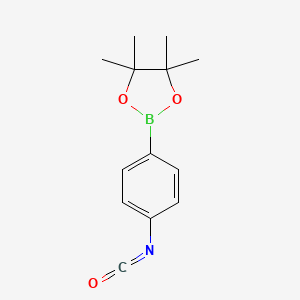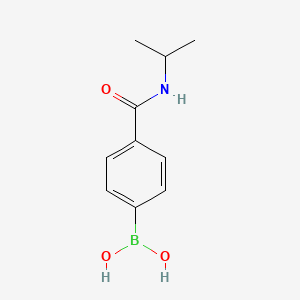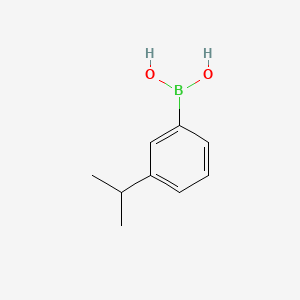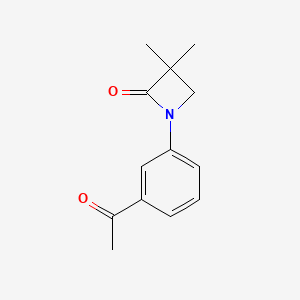
1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one, also known as Ac-Phe-DMA, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in both organic and inorganic chemistry, and it has been extensively studied in the past few years due to its unique properties. Ac-Phe-DMA has been used in various studies on the structure, synthesis, and mechanism of action of various compounds, as well as its biochemical and physiological effects.
科学的研究の応用
Biological Importance and Therapeutic Potential
1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is a chemical compound with potential relevance in various scientific and therapeutic contexts. Although direct research specifically targeting this compound is scarce, its structural characteristics suggest it may share some pharmacological activities with related compounds studied in the context of biological importance and therapeutic applications. Research on related compounds, such as incretin peptides and DPP-IV inhibitors, indicates a broad spectrum of biological effects that could be extrapolated to the study of this compound.
Incretin peptides like GLP-1 and GIP are crucial for regulating glucose homeostasis and have significant effects on beta-cells, stimulating glucose-dependent insulin secretion, and regulating beta-cell proliferation and cytoprotection. GLP-1, for instance, has shown to inhibit gastric emptying, glucagon secretion, and food intake, preserving its glucose-lowering actions in subjects with type 2 diabetes. These peptides' degradation-resistant forms or DPP-IV inhibitors that prevent their degradation are promising for diabetes treatment, indicating the therapeutic potential of compounds affecting this pathway (Drucker, 2003).
Antioxidant and Anti-inflammatory Applications
Another area of interest is the antioxidant properties of certain compounds. Aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, and many common vegetables, demonstrates significant antioxidant activity. This compound interacts with reactive oxygen and nitrogen species, suggesting that structurally or functionally related compounds like this compound could also exhibit antioxidant properties, beneficial for various oxidative stress-related conditions (Macone et al., 2011).
Anticancer Potential
Additionally, organotin(IV) complexes have been scrutinized for their antituberculosis activity, suggesting potential for this compound in similar applications. The structure-activity relationship of these compounds indicates that the nature of the ligand, the structure, and the organic groups attached to the tin influence their biological activity, including anticancer potential. Triorganotin(IV) complexes, in particular, have shown superior activity, highlighting the importance of structural considerations in the development of therapeutic agents (Iqbal et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3-acetylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(15)10-5-4-6-11(7-10)14-8-13(2,3)12(14)16/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMPHEAXNKBGIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(C2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243083 |
Source


|
| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453557-75-0 |
Source


|
| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)
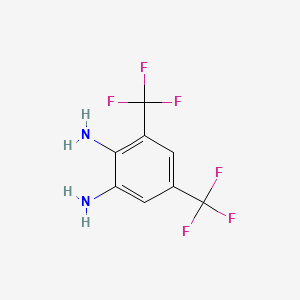
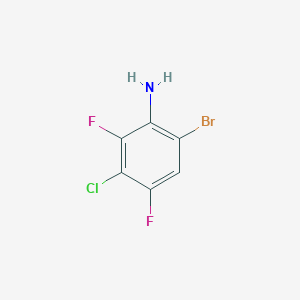

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)
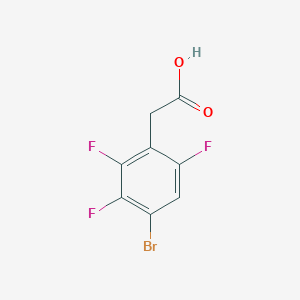

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)
